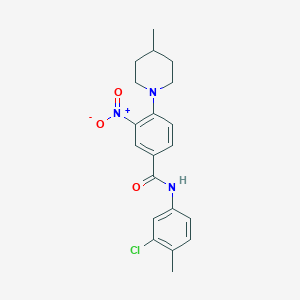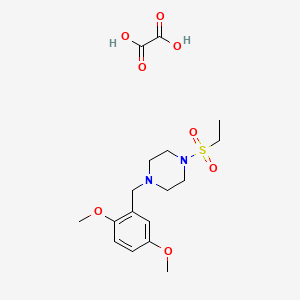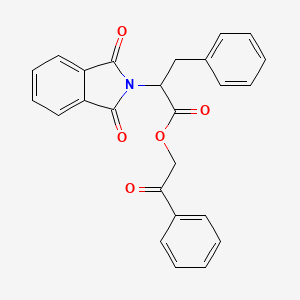![molecular formula C18H26N2O3 B3947333 N-(1,4-dioxan-2-ylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3947333.png)
N-(1,4-dioxan-2-ylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
Vue d'ensemble
Description
N-(1,4-dioxan-2-ylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, commonly referred to as DIUM, is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. DIUM is a urea derivative that has been synthesized using a specific method and has demonstrated significant biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
The mechanism of action of DIUM is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cell growth and survival. DIUM has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in the regulation of cell growth and division. Additionally, DIUM has been shown to activate specific signaling pathways that induce apoptosis in cancer cells.
Biochemical and physiological effects:
DIUM has demonstrated significant biochemical and physiological effects in laboratory experiments. In cancer cells, DIUM has been shown to inhibit cell growth and induce apoptosis. In neurological cells, DIUM has been shown to have neuroprotective effects and may have potential for use in the treatment of neurological disorders. Additionally, DIUM has been shown to have anti-inflammatory effects and may have potential for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIUM in lab experiments is its potential for use in various research applications, including cancer research, neurological research, and drug discovery. Additionally, DIUM has demonstrated significant biochemical and physiological effects in laboratory experiments. However, one limitation of using DIUM in lab experiments is its complex synthesis method, which requires careful attention to detail to ensure the purity and efficacy of the final product.
Orientations Futures
There are several future directions for the use of DIUM in scientific research. One direction is the development of new drugs based on the DIUM scaffold. Another direction is the exploration of the potential of DIUM in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DIUM and its potential for use in the treatment of various diseases.
Applications De Recherche Scientifique
DIUM has demonstrated potential for use in various scientific research applications, including cancer research, neurological research, and drug discovery. In cancer research, DIUM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological research, DIUM has been shown to have neuroprotective effects and may have potential for use in the treatment of neurological disorders such as Alzheimer's disease. In drug discovery, DIUM has been used as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)14-6-5-7-15(10-14)18(3,4)20-17(21)19-11-16-12-22-8-9-23-16/h5-7,10,16H,1,8-9,11-12H2,2-4H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOLLOVAUKVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2COCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isopropyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947258.png)
![4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3947275.png)
![1-cycloheptyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947279.png)

![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B3947291.png)
![3-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3947302.png)
![(3,4-dimethoxyphenyl){[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}amine](/img/structure/B3947310.png)
![2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride](/img/structure/B3947313.png)

![propyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3947320.png)

![N-[2-(benzoylamino)benzoyl]-N-cyclohexylphenylalaninamide](/img/structure/B3947342.png)
![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3947346.png)
